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Compound of Interest

4-(2-Ethoxyphenyl)-2-methyl-1-
Compound Name:
butene

Cat. No.: B105944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(2-ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of direct
experimental spectra for this specific molecule in publicly accessible databases, this document
presents a detailed, predictive analysis based on the known spectroscopic characteristics of
structurally analogous compounds. The data herein is intended to serve as a reliable reference
for researchers involved in the synthesis, characterization, and application of related
molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-(2-ethoxyphenyl)-2-methyl-1-butene. These
predictions are derived from spectral data of similar structures, including 2-methyl-4-phenyl-1-
butene and ethoxybenzene, taking into account the expected electronic and structural effects of
the substituents.

'H NMR (Proton NMR) Data

Table 1: Predicted *H NMR Chemical Shifts for 4-(2-Ethoxyphenyl)-2-methyl-1-butene
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 d 1H Ar-H
~7.10 t 1H Ar-H
~6.85 t 1H Ar-H
~6.80 d 1H Ar-H
~4.75 s 1H =CH:
~4.60 S 1H =CH:
~4.05 q 2H -OCH2CHs
~2.70 t 2H Ar-CHz-
~2.30 t 2H -CH2-C=
~1.70 S 3H =C-CHs
~1.40 t 3H -OCH2CHs

Predicted in CDCIz at 400 MHz.

13C NMR (Carbon NMR) Data

Table 2: Predicted 3C NMR Chemical Shifts for 4-(2-Ethoxyphenyl)-2-methyl-1-butene
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Chemical Shift (6, ppm) Assignment
~156.5 Ar-C-O
~145.0 =C(CHs)-
~130.0 Ar-C (quaternary)
~128.5 Ar-CH
~127.0 Ar-CH
~120.5 Ar-CH
~112.0 Ar-CH
~110.0 =CH:z

~63.5 -OCH2CHs3
~40.0 Ar-CHz-
~30.0 -CH2-C=
~22.5 =C-CHs
~14.8 -OCH2CHs

Predicted in CDCIs at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 4-(2-Ethoxyphenyl)-2-methyl-1-butene
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Wavenumber (cm~?) Intensity Assignment

~3075 Medium =C-H stretch (alkene)
~3050 Medium =C-H stretch (aromatic)
~2960 Strong C-H stretch (aliphatic)
~1650 Medium C=C stretch (alkene)
~1600, 1495 Medium-Strong C=C stretch (aromatic)
~1240 Strong C-O stretch (aryl ether)
~890 Strong =CH: bend (out-of-plane)

MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(2-ethoxyphenyl)-2-methyl-1-

butene
m/z Predicted Fragment lon
190 [M]* (Molecular lon)
135 [M - CaH7]*
107 [M - CaH7 - C2Ha]*
91 [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-ethoxyphenyl)-2-methyl-1-
butene in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire the spectrum at a probe temperature of 298 K.
o Use a spectral width of approximately 16 ppm.
o Employ a 30-degree pulse angle with a relaxation delay of 1 second.
o Collect 16-32 scans for adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Use a spectral width of approximately 240 ppm.
o Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
o Collect 1024-4096 scans.

» Data Processing: Process the raw data using appropriate NMR software. Apply Fourier
transformation, phase correction, and baseline correction. Calibrate the spectra using the
TMS signal at 0.00 ppm for *H NMR and the CDCls solvent peak at 77.16 ppm for 33C NMR.

IR Spectroscopy

o Sample Preparation: For a neat liquid sample, place a small drop of 4-(2-ethoxyphenyl)-2-
methyl-1-butene between two potassium bromide (KBr) or sodium chloride (NaCl) plates to
form a thin film.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the prepared sample in the spectrometer's sample holder.
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o Scan the sample over a range of 4000-400 cm™1.

o Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or dichloromethane) into the mass spectrometer via direct infusion or through a
gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

 Instrumentation: Employ a mass spectrometer equipped with an electron ionization (El)
source.

e Acquisition:
o Use a standard El energy of 70 eV.
o Scan a mass range of m/z 40-500.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
elucidate the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Ethoxyphenyl)-2-methyl-1-
butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105944#spectroscopic-data-nmr-ir-ms-of-4-2-
ethoxyphenyl-2-methyl-1-butene]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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